molecular formula C30H18Br2N6S5 B12554188 2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} CAS No. 142802-52-6

2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}

Cat. No.: B12554188
CAS No.: 142802-52-6
M. Wt: 782.6 g/mol
InChI Key: WHBQDAHCMYEVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} is a complex organic compound featuring multiple pyridine rings and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} typically involves multistep reactions. One common method includes the reaction of pyridine derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

2,2’-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The sulfur atoms in the compound can form strong bonds with metal ions, making it an effective chelating agent. This property is particularly useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} is unique due to its multiple pyridine rings and bromine atoms, which enhance its reactivity and potential applications in various fields. Its ability to form stable complexes with metal ions sets it apart from other similar compounds.

Properties

CAS No.

142802-52-6

Molecular Formula

C30H18Br2N6S5

Molecular Weight

782.6 g/mol

IUPAC Name

2-bromo-6-[6-[6-[6-[6-(6-bromopyridin-2-yl)sulfanylpyridin-2-yl]sulfanylpyridin-2-yl]sulfanylpyridin-2-yl]sulfanylpyridin-2-yl]sulfanylpyridine

InChI

InChI=1S/C30H18Br2N6S5/c31-19-7-1-9-21(33-19)39-23-11-3-13-25(35-23)41-27-15-5-17-29(37-27)43-30-18-6-16-28(38-30)42-26-14-4-12-24(36-26)40-22-10-2-8-20(32)34-22/h1-18H

InChI Key

WHBQDAHCMYEVLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)SC2=NC(=CC=C2)SC3=NC(=CC=C3)Br)SC4=NC(=CC=C4)SC5=NC(=CC=C5)SC6=NC(=CC=C6)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.